molecular formula C11H8INO2 B6187228 methyl 3-iodoquinoline-8-carboxylate CAS No. 2639462-51-2

methyl 3-iodoquinoline-8-carboxylate

Cat. No. B6187228
CAS RN: 2639462-51-2
M. Wt: 313.1
InChI Key:
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Description

“Methyl 3-iodoquinoline-8-carboxylate” is a chemical compound with the molecular formula C11H8INO2 . It is a derivative of quinoline, a nitrogen-containing heterocycle that has significant pharmacological properties and synthetic value in organic and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

Quinoline, the core structure of “this compound”, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the iodine and methyl ester groups at the 3rd and 8th positions respectively, further characterizes this compound .


Chemical Reactions Analysis

Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .

Future Directions

Quinoline derivatives have been the focus of numerous studies due to their wide range of biological activities. Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety. These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 3-iodoquinoline-8-carboxylate can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2-iodoaniline", "ethyl 3-oxo-3-phenylpropanoate", "methyl iodide", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 2-iodoaniline with nitric acid and sulfuric acid to yield 2-iodo-4-nitroaniline.", "Step 2: Reduction of 2-iodo-4-nitroaniline with iron and hydrochloric acid to yield 2-iodo-4-aminophenol.", "Step 3: Acylation of 2-iodo-4-aminophenol with ethyl 3-oxo-3-phenylpropanoate and sodium hydroxide in acetic acid to yield ethyl 2-(2-iodo-4-aminophenyl)-3-oxo-3-phenylpropanoate.", "Step 4: Methylation of ethyl 2-(2-iodo-4-aminophenyl)-3-oxo-3-phenylpropanoate with methyl iodide and sodium bicarbonate in acetonitrile to yield methyl 2-(2-iodo-4-aminophenyl)-3-oxo-3-phenylpropanoate.", "Step 5: Hydrolysis of methyl 2-(2-iodo-4-aminophenyl)-3-oxo-3-phenylpropanoate with sodium hydroxide in water to yield methyl 3-iodo-4-aminophenylacetate.", "Step 6: Cyclization of methyl 3-iodo-4-aminophenylacetate with acetic anhydride and sulfuric acid to yield methyl 3-iodoquinoline-8-carboxylate.", "Step 7: Methylation of methyl 3-iodoquinoline-8-carboxylate with methyl iodide and sodium bicarbonate in acetonitrile to yield the final product, methyl 3-iodoquinoline-8-carboxylate." ] }

CAS RN

2639462-51-2

Molecular Formula

C11H8INO2

Molecular Weight

313.1

Purity

95

Origin of Product

United States

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